molecular formula C19H21FN2O3S B3454452 N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3454452
M. Wt: 376.4 g/mol
InChI Key: UAUZJXUKWSGRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPG belongs to the class of non-competitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).

Scientific Research Applications

N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, addiction, and pain. The non-competitive antagonism of mGluR5 by this compound has been shown to modulate glutamatergic neurotransmission, which is involved in the pathophysiology of these disorders. This compound has also been used as a tool compound for studying the role of mGluR5 in CNS function and dysfunction.

Mechanism of Action

N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a non-competitive antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission in the CNS. The binding of this compound to mGluR5 inhibits the activation of the receptor by glutamate, which leads to a decrease in intracellular signaling pathways and downstream effects. This mechanism of action has been shown to modulate synaptic plasticity, neuroinflammation, and neuronal excitability in the CNS.
Biochemical and Physiological Effects
The non-competitive antagonism of mGluR5 by this compound has been shown to have various biochemical and physiological effects in the CNS. These effects include the modulation of glutamate release, the inhibition of long-term potentiation, the reduction of neuroinflammation, and the attenuation of neuronal excitability. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, which suggest its potential therapeutic applications in these disorders.

Advantages and Limitations for Lab Experiments

N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its well-characterized mechanism of action, and its potential therapeutic applications in various CNS disorders. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous solutions, its potential off-target effects, and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic applications in other CNS disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of this compound as a tool compound for studying the role of mGluR5 in CNS function and dysfunction should be further explored to gain a better understanding of its mechanisms of action.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-12-6-7-13-18(17)22(14-19(23)21-15-8-4-5-9-15)26(24,25)16-10-2-1-3-11-16/h1-3,6-7,10-13,15H,4-5,8-9,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUZJXUKWSGRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.